molecular formula C5H9NO B1403105 1-Oxa-6-azaspiro[3.3]heptane CAS No. 936947-34-1

1-Oxa-6-azaspiro[3.3]heptane

Cat. No. B1403105
M. Wt: 99.13 g/mol
InChI Key: ZPJGOWOMUISLPL-UHFFFAOYSA-N
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Description

1-Oxa-6-azaspiro[3.3]heptane is a chemical compound with the CAS Number: 936947-34-1 . The IUPAC name for this compound is 1-oxa-6-azaspiro[3.3]heptane . The InChI code for this compound is 1S/C5H9NO/c1-2-7-5(1)3-6-4-5/h6H,1-4H2 .


Synthesis Analysis

The synthesis of 1-azaspiro[3.3]heptanes, which are biologically validated as bioisosteres of piperidine, involves a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . The reduction of the β-lactam ring with alane produces 1- .


Molecular Structure Analysis

The molecular structure of 1-Oxa-6-azaspiro[3.3]heptane can be represented by the InChI code 1S/C5H9NO/c1-2-7-5(1)3-6-4-5/h6H,1-4H2 . This indicates that the compound consists of 5 carbon atoms, 9 hydrogen atoms, and 1 oxygen atom.

Scientific Research Applications

Improved Synthesis and Properties

1-Oxa-6-azaspiro[3.3]heptane derivatives have been synthesized with improved properties. For instance, 2-Oxa-6-azaspiro[3.3]heptane sulfonate salts exhibit enhanced stability and solubility, broadening the range of possible reaction conditions for this spirobicyclic compound (van der Haas et al., 2017).

Spirocyclic Compound Synthesis

Various novel spirocyclic compounds have been synthesized using 1-Oxa-6-azaspiro[3.3]heptane. This includes the production of angular spirocyclic azetidines and their functionalized derivatives, which are useful in drug discovery as building blocks for compound libraries (Guerot et al., 2011).

Antitumor and Antibacterial Applications

1-Oxa-6-azaspiro[3.3]heptane derivatives have shown potential in antitumor and antibacterial applications. Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, synthesized using 1-Oxa-6-azaspiro[3.3]heptane, demonstrated moderate to potent activity against various cancer cell lines (Yang et al., 2019). Additionally, azaspiro analogs of linezolid, incorporating 1-Oxa-6-azaspiro[3.3]heptane, have been effective against a range of bacterial pathogens (Gadekar et al., 2016).

Physicochemical Properties Improvement

Incorporating 1-Oxa-6-azaspiro[3.3]heptane into drug candidates has shown to improve their physicochemical parameters, such as lowering lipophilicity, which is advantageous in medicinal chemistry (Degorce et al., 2019).

Safety And Hazards

While handling 1-Oxa-6-azaspiro[3.3]heptane, it is advised to wear personal protective equipment/face protection and ensure adequate ventilation . It is also recommended to avoid getting the compound in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

1-oxa-6-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-2-7-5(1)3-6-4-5/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJGOWOMUISLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC12CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736547
Record name 1-Oxa-6-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-6-azaspiro[3.3]heptane

CAS RN

936947-34-1
Record name 1-Oxa-6-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
EM Carreira, TC Fessard - Chemical reviews, 2014 - ACS Publications
Four-membered rings are witnessing significant prominence in medicinal chemistry discovery programs. For example, a search of the chemical databases shows exponential increase …
Number of citations: 500 pubs.acs.org
F Zhao, Z Lin, F Wang, W Zhao, X Dong - Bioorganic & medicinal chemistry …, 2013 - Elsevier
We report herein the design and synthesis of novel azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives. The EGFR inhibitory activities and in vitro antitumor potency …
Number of citations: 39 www.sciencedirect.com
JA Burkhard - 2011 - research-collection.ethz.ch
Traditionally, four-membered heterocycles have found only limited use in organic chemistry and drug discovery. Earlier work by WUITSCHIK et al. from our laboratory indicated that …
Number of citations: 0 www.research-collection.ethz.ch
A Johansson, C Löfberg - Expert opinion on therapeutic patents, 2015 - Taylor & Francis
Introduction: The cyclic neuropeptide melanin-concentrating hormone (MCH) shows appetite-stimulating effects indicating an involvement in obesity. Large efforts have been invested in …
Number of citations: 21 www.tandfonline.com
C Wilson, P Ray, F Zuccotto, J Hernandez… - Journal of Medicinal …, 2021 - ACS Publications
With increasing drug resistance in tuberculosis (TB) patient populations, there is an urgent need for new drugs. Ideally, new agents should work through novel targets so that they are …
Number of citations: 17 pubs.acs.org
CHU Gregson - 2021 - research-information.bris.ac.uk
Modern approaches to organic synthesis often look to break down target molecules into key molecular fragments. These fragments, or “building blocks”, require reactive functional …
Number of citations: 3 research-information.bris.ac.uk
ФЕИ ЯНГ, Х ДЕНГ, Х ЫИНГ, Х ЫУ, З ЦХЕН, Ы XУ - elibrary.ru
Изобретение относится к области органической химии, а именно к соединению формулы (IVa-1), его стереоизомеру или фармацевтически приемлемой соли, в котором X 1 …
Number of citations: 0 elibrary.ru

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